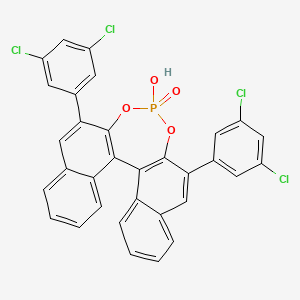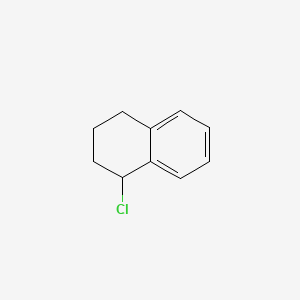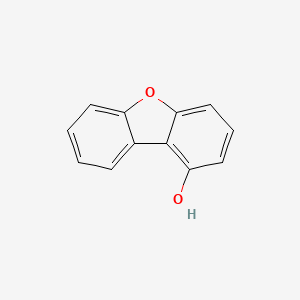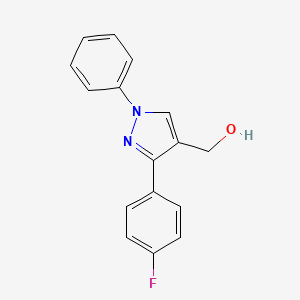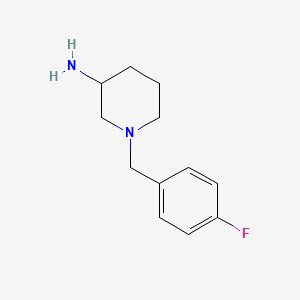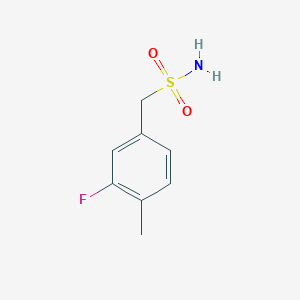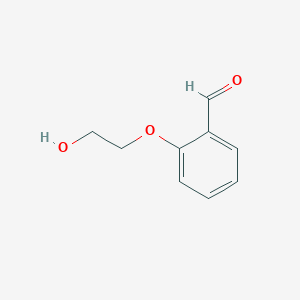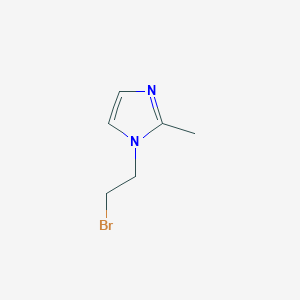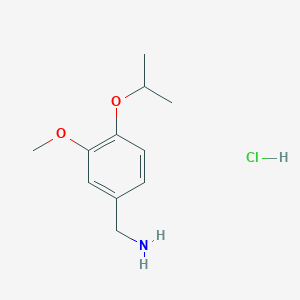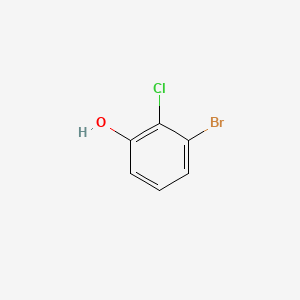
3-Bromo-2-chlorophenol
描述
3-Bromo-2-chlorophenol is an organic compound with the molecular formula C₆H₄BrClO. It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
The primary target of 3-Bromo-2-chlorophenol is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses. It does this by breaking down acetylcholine, a neurotransmitter, in the synaptic cleft .
Mode of Action
This compound interacts with its target by binding to the acetylcholinesterase receptor , thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The result is a prolonged nerve impulse, which can lead to various physiological effects .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and memory functions . The downstream effects of this inhibition can lead to symptoms such as muscle weakness, bradycardia, and memory impairment .
Pharmacokinetics
It’s known that the compound can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, the compound causes a prolonged nerve impulse, which can lead to overstimulation of muscles and glands . This overstimulation can result in symptoms such as muscle weakness, excessive salivation, and bradycardia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that also inhibit acetylcholinesterase . Additionally, the compound’s stability may be affected by factors such as temperature and pH . .
生化分析
Biochemical Properties
The biochemical properties of 3-Bromo-2-chlorophenol are not fully understood due to limited research. It is known that this compound can be metabolized by certain enzymes. For instance, it has been reported that this compound can be converted to 4-bromo-2-chlorophenol by certain enzymes present in the liver
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol, which has been shown to inhibit acetylcholinesterase, a key enzyme in nerve signal transmission
Molecular Mechanism
It is known that bromine and chlorine atoms in aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution . These reactions can lead to changes in gene expression and enzyme activity, which could potentially explain some of the effects of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under laboratory conditions have not been extensively studied. It is known that the compound has a melting point of 60 °C and a boiling point of 246.1±20.0 °C . This suggests that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It has been reported that profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol in the liver . This suggests that this compound could be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorophenol can be synthesized through the bromination of 2-chlorophenol. The process involves adding bromine dropwise to a mixture of 2-chlorophenol, zinc chloride, and diphenyl sulfide, with vigorous stirring. The reaction is carried out within a temperature range of 20°C to 45°C. After the addition of bromine, the mixture is heated to 40°C to avoid crystallization, and the remaining bromine is added at 45°C. The reaction product is then freed from dissolved hydrogen bromide under reduced pressure at 60°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions: 3-Bromo-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or other reduced derivatives.
科学研究应用
3-Bromo-2-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
相似化合物的比较
- 4-Bromo-2-chlorophenol
- 2-Bromo-4-chlorophenol
- 5-Bromo-2-chlorophenol
Comparison: 3-Bromo-2-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .
属性
IUPAC Name |
3-bromo-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKNDLIWRYBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216242 | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66024-94-0, 863870-87-5 | |
| Record name | Phenol, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)

